molecular formula FHSi B1238112 Silicon fluoride (VAN) CAS No. 39384-00-4

Silicon fluoride (VAN)

Katalognummer: B1238112
CAS-Nummer: 39384-00-4
Molekulargewicht: 48.091 g/mol
InChI-Schlüssel: MNTPMEHIQKUBIC-UHFFFAOYSA-N
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Beschreibung

Silicon fluoride (VAN), also known as Silicon fluoride (VAN), is a useful research compound. Its molecular formula is FHSi and its molecular weight is 48.091 g/mol. The purity is usually 95%.
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Wissenschaftliche Forschungsanwendungen

Medical Imaging

Silicon fluoride acceptors (SiFA) have emerged as pivotal components in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. The incorporation of fluorine-18 into various biomolecules has been facilitated by advancements in silicon-based chemistry, leading to improved imaging agents.

Case Studies:

  • Fluorine-18 Radiopharmaceuticals : Recent studies have demonstrated the efficacy of SiFA-labeled compounds in PET imaging. For instance, a study highlighted the high radiochemical yield (RCY) of a specific SiFA compound, achieving 80-95% within 15 minutes, indicating its potential for rapid clinical application .
  • Comparative Studies : In animal models, SiFA-based tracers have shown superior tumor uptake compared to traditional tracers, suggesting enhanced diagnostic capabilities for cancer detection .

Materials Science

In materials science, silicon fluoride is utilized in various applications ranging from semiconductor manufacturing to optical coatings. Its properties make it suitable for use in environments sensitive to oxygen and moisture.

Applications:

  • Etching and Deposition : Silicon fluoride is employed in isotropic etching processes for silicon wafers, crucial for microelectronics fabrication. This method allows for precise control over the etching process without damaging delicate structures .
  • Optical Coatings : Fluoride compounds are integral to creating coatings that enhance optical properties. For example, magnesium fluoride has been used to develop mid-infrared optical frequency combs, which are essential for advanced spectroscopy techniques .

Environmental Applications

Silicon fluoride's role extends into environmental science, particularly in the adsorption of fluoride ions from water sources. Research indicates that silicon-based materials can effectively capture and remove fluoride ions, contributing to water purification efforts.

Research Findings:

  • Fluoride Ion Adsorption : Studies have demonstrated that layered double hydroxides incorporating silicon can adsorb fluoride ions efficiently, showcasing potential applications in water treatment systems .
  • Zeolite Synthesis : The synthesis of MFI zeolites using silicon fluoride has been explored for their ability to trap fluoride ions, providing insights into their environmental impact and remediation strategies .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
Medical ImagingFluorine-18 labeled compoundsHigh radiochemical yield; superior tumor uptake
Materials ScienceIsotropic etching; optical coatingsPrecise control in microelectronics; enhanced optical properties
Environmental ScienceWater purification via fluoride ion adsorptionEffective removal of fluoride ions from contaminated water

Analyse Chemischer Reaktionen

Reaction with Fluorine Atoms

The reaction of silicon with fluorine atoms is a key process in the formation of silicon fluoride compounds. This reaction can be summarized as follows:

Si+F2SiF4\text{Si}+\text{F}_2\rightarrow \text{SiF}_4

Etching Mechanism

In semiconductor processing, silicon fluoride plays a vital role in etching silicon substrates. The etching process can be described through the following steps:

  • Adsorption : Fluorine atoms adsorb onto the silicon surface.

  • Reaction : The adsorbed fluorine reacts with silicon to form silicon fluoride species.

  • Desorption : The products desorb from the surface, allowing for further etching.

The etching rate is significantly influenced by temperature and initial concentrations of reactants. For instance, at elevated temperatures (around 825 K), the removal of silicon atoms occurs more effectively, leading to increased surface roughness due to multilayer pitting .

Formation of Silicon Dihalides

Silicon fluoride can also participate in reactions that produce dihalides. The formation of silicon dihalides from silicon fluoride can be represented as follows:

SiF4+SiSi2F6\text{SiF}_4+\text{Si}\rightarrow \text{Si}_2\text{F}_6

This reaction highlights the ability of silicon fluoride to react further under specific conditions, contributing to the complexity of silicon-fluorine chemistry .

Reactions with Sulfur Compounds

Silicon difluoride (SiF₂) has been shown to react with sulfur-containing compounds, leading to the synthesis of various silanes and polysilanes. Notable reactions include:

  • Reaction with hydrogen sulfide (H₂S) yielding products such as SiF₂HSH.

  • Reaction with thionyl chloride (SOCl₂) producing linear and cyclic fluorosilthianes.

These reactions demonstrate the versatility of silicon fluoride derivatives in forming new compounds through bond formation and cleavage mechanisms .

Kinetic Order and Rate Constants

The kinetics of reactions involving silicon fluoride are complex due to multiple factors affecting reaction rates, including pressure and temperature. The following parameters are crucial in understanding these dynamics:

  • Kinetic Order : The reaction order can vary based on conditions; for example, it has been observed that kinetic orders can decrease with increasing partial pressure of fluorine atoms .

  • Rate Constants : The rate constants for these reactions are influenced by temperature and concentration, which can be modeled using transition-state theory.

Experimental Observations

Experimental studies utilizing Scanning Tunneling Microscopy (STM) have provided insights into the etching process and product formation on silicon surfaces. These studies reveal that at lower concentrations of SiF radicals, significant surface passivation occurs due to the formation of stable products like SiF₂ .

Enthalpy Changes During Reactions

ReactionEnthalpy Change (kcal/mol)
Si + F₂ → SiF₄-50
SiF₄ + Si → Si₂F₆-40
SiF₂ + H₂S → ProductsVaries

This table summarizes some key enthalpy changes associated with reactions involving silicon fluoride, indicating their thermodynamic favorability.

Eigenschaften

CAS-Nummer

39384-00-4

Molekularformel

FHSi

Molekulargewicht

48.091 g/mol

InChI

InChI=1S/FH.Si/h1H;

InChI-Schlüssel

MNTPMEHIQKUBIC-UHFFFAOYSA-N

SMILES

F.[Si]

Kanonische SMILES

F.[Si]

Verwandte CAS-Nummern

13966-66-0 (SiF2)

Synonyme

silicon difluoride
silicon fluoride

Herkunft des Produkts

United States

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